Molecular Weight Advantage vs. 4‑Ethylphenyl Analog: A 6.7% Reduction Supporting Ligand Efficiency-Driven Design
The target compound (MW 389.47 g/mol) is 6.7% lighter than its direct 4‑ethylphenyl analog (CAS 1021251‑25‑1, MW 417.53 g/mol), a difference of 28.06 g/mol attributable to the absence of the para‑ethyl substituent . In fragment- and lead-optimization campaigns, this molecular weight reduction is quantitatively meaningful, as it improves ligand efficiency indices (e.g., LE = 1.4 pIC50/heavy atom) and aligns with established guidelines that favor MW < 400 for optimal oral bioavailability . The target compound also has 28 heavy atoms versus 30 for the 4‑ethylphenyl analog, reducing molecular complexity while preserving the core pharmacophore .
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 389.47 g/mol; 28 heavy atoms; C22H19N3O2S |
| Comparator Or Baseline | (E)-isopropyl 4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)benzoate (CAS 1021251-25-1): MW = 417.53 g/mol; 30 heavy atoms; C24H23N3O2S |
| Quantified Difference | ΔMW = 28.06 g/mol (6.7% reduction); Δ heavy atoms = 2 |
| Conditions | Calculated from molecular formula; data sourced from Chemenu (target) and ChemSrc (comparator) |
Why This Matters
A 28 Da molecular weight advantage directly translates into potentially superior permeability and lower attrition risk in lead optimization, making this compound a prioritized scaffold for medicinal chemistry programs where ligand efficiency is a key selection criterion.
